Monomethylauristatin F
Overview
Description
Monomethylauristatin F is a synthetic antineoplastic agent derived from the natural compound dolastatin 10. It is known for its potent cytotoxic properties and is primarily used as a payload in antibody-drug conjugates for targeted cancer therapy . This compound inhibits cell division by blocking the polymerization of tubulin, making it a valuable tool in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monomethylauristatin F is synthesized through a series of chemical reactions involving the modification of dolastatin 10. The synthesis typically involves the following steps:
N-terminal Extension: Modifying the N-terminal amino group.
C-terminal Modification: Altering the carboxyl group.
Side Chain Modifications: Introducing functional groups at specific positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reaction Optimization: Using high-efficiency reagents and catalysts.
Purification: Employing techniques such as chromatography to isolate the compound.
Quality Control: Ensuring the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Monomethylauristatin F undergoes various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkyl groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .
Scientific Research Applications
Monomethylauristatin F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.
Biology: Employed in cell biology research to understand cell division mechanisms.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the pharmaceutical industry for the production of anti-cancer drugs.
Mechanism of Action
Monomethylauristatin F exerts its effects by inhibiting cell division through the following mechanisms:
Tubulin Polymerization Inhibition: Prevents the formation of microtubules, essential for cell division.
Molecular Targets: Binds to tubulin, disrupting the mitotic spindle formation.
Pathways Involved: Interferes with the cell cycle, leading to cell death.
Comparison with Similar Compounds
Monomethylauristatin F is compared with other similar compounds, such as:
Monomethylauristatin E: Another derivative of dolastatin 10 with similar cytotoxic properties.
Dolastatin 10: The natural compound from which this compound is derived.
Paclitaxel: A natural product used in cancer therapy with a different mechanism of action.
Uniqueness: this compound is unique due to its high potency and specificity as a tubulin polymerization inhibitor, making it an effective payload in antibody-drug conjugates .
Biological Activity
Monomethylauristatin F (MMAF) is a synthetic derivative of the natural compound dolastatin 10, primarily recognized for its potent antitumor properties. It has emerged as a critical component in antibody-drug conjugates (ADCs), particularly in the treatment of various cancers, including multiple myeloma. MMAF functions as an antitubulin agent, inhibiting cell division by blocking the polymerization of tubulin, thereby preventing mitosis in cancer cells. Its mechanism of action and biological activity make it a significant focus in cancer therapeutics.
- Chemical Name : (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid
- Molecular Formula : C39H65N5O8
- Molecular Weight : 731.96 g/mol
- CAS Number : 141205-32-5
- Solubility : Soluble in DMSO up to 20 mM
MMAF exerts its cytotoxic effects by binding to tubulin, thereby disrupting the normal function of the microtubule network essential for cell division. This action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is typically utilized in ADCs, where it is conjugated to monoclonal antibodies that specifically target tumor-associated antigens. Upon internalization into the cancer cells, the MMAF is released from the antibody through proteolytic cleavage, activating its cytotoxic mechanism .
Linker Technology
The efficacy of MMAF in ADCs is significantly influenced by the linker technology used to attach it to antibodies. Linkers must be stable in circulation but cleavable within tumor cells. Research indicates that cathepsin-cleavable linkers enhance the delivery and effectiveness of MMAF by ensuring its release specifically within the tumor microenvironment .
In Vitro Studies
In vitro studies have demonstrated that MMAF exhibits potent cytotoxicity against various cancer cell lines. For instance, research has shown that MMAF conjugated to antibodies targeting melanoma cells leads to significant tumor cell death . The compound's efficacy is often compared to other auristatin derivatives, such as monomethylauristatin E (MMAE), with MMAF showing enhanced potency due to its unique structural modifications.
Pharmacokinetics and Metabolism
Pharmacokinetic studies using liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-TOF-MS/MS) have revealed critical insights into MMAF's bioavailability and metabolic pathways. Notably, MMAF demonstrated a bioavailability of 0% with high clearance rates in preclinical models. The major metabolic pathway identified was demethylation, with several metabolites being formed during metabolism .
Case Studies
- Clinical Application in Multiple Myeloma
- Combination Therapies
Comparative Table of Auristatin Derivatives
Compound | Structure Modification | Cytotoxicity | Clinical Use |
---|---|---|---|
Monomethylauristatin E (MMAE) | Uncharged C-terminal | High | Various ADCs |
This compound (MMAF) | Charged C-terminal | Higher | Belantamab mafodotin |
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34?,35+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNYXJJRJQHNW-NARUGQRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745017-94-1 | |
Record name | Monomethylauristatin F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745017941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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